2-[(Pyridin-2-yl)methyl]-1,2,4-triazine-3,5(2H,4H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-pyridin-2-ylmethyl-2H-[1,2,4]triazine-3,5-dione is a heterocyclic compound that features a triazine ring fused with a pyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including antimicrobial, antiviral, and antitumor properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-pyridin-2-ylmethyl-2H-[1,2,4]triazine-3,5-dione typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis can start with the esterification of nicotinic acid, followed by oxidation with 3-chloroperoxybenzoic acid (mCPBA) to yield pyridine N-oxides. Subsequent nucleophilic substitution with trimethylsilyl cyanide (TMSCN) and reaction with sodium and ammonium chloride in ethanol solution can yield the desired triazine compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of commercially available starting materials, non-metal catalysis, and conditions that avoid high temperature and pressure to ensure feasible commercial applications .
Chemical Reactions Analysis
Types of Reactions
2-pyridin-2-ylmethyl-2H-[1,2,4]triazine-3,5-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Major Products
The major products formed from these reactions include pyridin-2-yl-methanones and other derivatives that retain the triazine core structure .
Scientific Research Applications
2-pyridin-2-ylmethyl-2H-[1,2,4]triazine-3,5-dione has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of novel heterocyclic compounds with potential biological activities.
Biology: Evaluated for its anti-fibrotic activities against immortalized rat hepatic stellate cells.
Medicine: Investigated for its potential as an antimicrobial, antiviral, and antitumor agent.
Industry: Utilized in the development of pharmaceutical intermediates and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-pyridin-2-ylmethyl-2H-[1,2,4]triazine-3,5-dione involves its interaction with specific molecular targets and pathways. For example, it may inhibit collagen prolyl 4-hydroxylases, leading to reduced collagen expression and anti-fibrotic effects . The compound’s structure allows it to interact with various enzymes and receptors, modulating their activity and exerting its pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione: Known for its inhibitory activity against D-amino acid oxidase.
Pyrazolo[3,4-d]pyrimidine: Features similar heterocyclic structures and is used in targeting cyclin-dependent kinase 2 (CDK2).
Uniqueness
2-pyridin-2-ylmethyl-2H-[1,2,4]triazine-3,5-dione is unique due to its specific combination of a pyridine and triazine ring, which imparts distinct chemical properties and biological activities.
Properties
CAS No. |
61959-14-6 |
---|---|
Molecular Formula |
C9H8N4O2 |
Molecular Weight |
204.19 g/mol |
IUPAC Name |
2-(pyridin-2-ylmethyl)-1,2,4-triazine-3,5-dione |
InChI |
InChI=1S/C9H8N4O2/c14-8-5-11-13(9(15)12-8)6-7-3-1-2-4-10-7/h1-5H,6H2,(H,12,14,15) |
InChI Key |
AJAAFXMRSVXARO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CN2C(=O)NC(=O)C=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.